Cas no 1494527-05-7 ((2-methyl-4-propoxyphenyl)methanamine)

(2-methyl-4-propoxyphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (2-methyl-4-propoxyphenyl)methanamine
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- Inchi: 1S/C11H17NO/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7H,3,6,8,12H2,1-2H3
- InChI Key: OGNCHXHDJGOEHL-UHFFFAOYSA-N
- SMILES: C1(CN)=CC=C(OCCC)C=C1C
Computed Properties
- Exact Mass: 179.131
- Monoisotopic Mass: 179.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2A^2
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 290.6±25.0 °C at 760 mmHg
- Flash Point: 127.7±16.4 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
(2-methyl-4-propoxyphenyl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-methyl-4-propoxyphenyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M325393-100mg |
(2-Methyl-4-propoxyphenyl)methanamine |
1494527-05-7 | 100mg |
$ 295.00 | 2022-06-02 | ||
Enamine | EN300-175087-1.0g |
(2-methyl-4-propoxyphenyl)methanamine |
1494527-05-7 | 95% | 1g |
$800.0 | 2023-05-26 | |
TRC | M325393-50mg |
(2-Methyl-4-propoxyphenyl)methanamine |
1494527-05-7 | 50mg |
$ 185.00 | 2022-06-02 | ||
Aaron | AR01BDPY-2.5g |
(2-methyl-4-propoxyphenyl)methanamine |
1494527-05-7 | 95% | 2.5g |
$2181.00 | 2025-02-09 | |
1PlusChem | 1P01BDHM-100mg |
(2-methyl-4-propoxyphenyl)methanamine |
1494527-05-7 | 95% | 100mg |
$343.00 | 2025-03-19 | |
A2B Chem LLC | AW09514-5g |
(2-methyl-4-propoxyphenyl)methanamine |
1494527-05-7 | 95% | 5g |
$2475.00 | 2024-04-20 | |
A2B Chem LLC | AW09514-500mg |
(2-methyl-4-propoxyphenyl)methanamine |
1494527-05-7 | 95% | 500mg |
$692.00 | 2024-04-20 | |
Enamine | EN300-175087-5.0g |
(2-methyl-4-propoxyphenyl)methanamine |
1494527-05-7 | 95% | 5g |
$2318.0 | 2023-05-26 | |
Enamine | EN300-175087-10.0g |
(2-methyl-4-propoxyphenyl)methanamine |
1494527-05-7 | 95% | 10g |
$3438.0 | 2023-05-26 | |
Enamine | EN300-175087-0.1g |
(2-methyl-4-propoxyphenyl)methanamine |
1494527-05-7 | 95% | 0.1g |
$277.0 | 2023-09-20 |
(2-methyl-4-propoxyphenyl)methanamine Related Literature
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on (2-methyl-4-propoxyphenyl)methanamine
Introduction to (2-methyl-4-propoxyphenyl)methanamine and Its Significance in Modern Chemical Research
(2-methyl-4-propoxyphenyl)methanamine, with the CAS number 1494527-05-7, is a compound of considerable interest in the field of pharmaceutical chemistry and chemical biology. This molecule, featuring a phenyl ring substituted with a methyl group at the 2-position and a propoxy group at the 4-position, has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular research.
The structural motif of (2-methyl-4-propoxyphenyl)methanamine positions it as a promising candidate for further investigation in various chemical and biological contexts. The presence of both lipophilic and hydrophilic substituents on the aromatic ring suggests that this compound may exhibit a range of physicochemical properties, making it suitable for diverse applications, including as an intermediate in synthesizing more complex molecules or as a ligand in biochemical assays.
In recent years, there has been growing interest in phenyl derivatives due to their versatility and the wide array of biological activities they can exhibit. Specifically, compounds with propoxy substituents have shown potential in modulating enzyme activity and interacting with biological targets. For instance, research has indicated that propoxyphenyl derivatives can serve as scaffolds for developing novel therapeutic agents targeting neurological disorders, inflammation, and metabolic diseases.
The methyl group at the 2-position of the phenyl ring in (2-methyl-4-propoxyphenyl)methanamine further enhances its potential utility. This substitution can influence the compound's electronic properties, affecting its reactivity and interaction with biological molecules. The combination of these structural features makes this compound a valuable asset for chemists and biologists exploring new chemical entities.
Recent studies have highlighted the importance of understanding the molecular interactions of such compounds at a detailed level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating the structure-activity relationships (SAR) of phenyl derivatives. These methodologies have enabled researchers to gain insights into how modifications on the aromatic ring can alter the biological profile of molecules.
The role of computational chemistry has also become increasingly prominent in the study of compounds like (2-methyl-4-propoxyphenyl)methanamine. Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, allow researchers to predict the behavior of molecules before they are synthesized. This approach not only saves time and resources but also provides critical information about the compound's stability, solubility, and potential interactions with biological targets.
In drug discovery pipelines, intermediates like (2-methyl-4-propoxyphenyl)methanamine are often used to build more complex structures. The propoxy group, in particular, can serve as a handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility makes such intermediates indispensable in the quest for novel therapeutics.
The synthesis of (2-methyl-4-propoxyphenyl)methanamine presents an interesting challenge due to its structural complexity. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, advances in synthetic methodology have made it possible to access complex molecules more efficiently. For example, catalytic coupling reactions and palladium-mediated transformations have streamlined many synthetic pathways, reducing both cost and environmental impact.
The biological evaluation of (2-methyl-4-propoxyphenyl)methanamine is another critical aspect of its study. Researchers often employ high-throughput screening (HTS) techniques to assess its activity against a range of biological targets. These screens can identify potential lead compounds that show promise for further development into therapeutic agents. Additionally, structure-based drug design approaches leverage computational models to predict how modifications on the molecule might enhance its binding affinity or selectivity.
The potential applications of this compound extend beyond pharmaceuticals. In materials science, for instance, phenyl derivatives like (2-methyl-4-propoxyphenyl)methanamine can be used as building blocks for developing new polymers or functional materials. Their ability to form stable complexes with other molecules makes them useful in creating materials with tailored properties.
In conclusion, (2-methyl-4-propoxyphenyl)methanamine (CAS no. 1494527-05-7) represents a significant area of research with broad implications across multiple scientific disciplines. Its unique structural features make it a versatile intermediate for synthesizing complex molecules and a promising candidate for developing new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in advancing chemical biology and drug discovery.
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